4-iodothiophene-2-carboxylic acid
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Overview
Description
4-Iodothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates. These intermediates can then be further functionalized to introduce the iodine atom and the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions using reagents such as N-iodosuccinimide (NIS) or iodine in the presence of oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene alcohols or aldehydes.
Scientific Research Applications
4-Iodothiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 4-iodothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-thiophene carboxylic acid
- 4-Chloro-2-thiophene carboxylic acid
- 4-Fluoro-2-thiophene carboxylic acid
Uniqueness
4-Iodothiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which can significantly affect its reactivity and properties compared to other halogenated thiophene derivatives. The larger atomic radius and higher polarizability of iodine make it a valuable compound for specific chemical transformations and applications .
Properties
CAS No. |
89283-72-7 |
---|---|
Molecular Formula |
C5H3IO2S |
Molecular Weight |
254 |
Purity |
95 |
Origin of Product |
United States |
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